molecular formula C10H9ClN2O2 B1403773 Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1427460-48-7

Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B1403773
CAS No.: 1427460-48-7
M. Wt: 224.64 g/mol
InChI Key: RFXBTKSOEXPTLG-UHFFFAOYSA-N
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Description

Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring a fused imidazole-pyridine core with a chlorine substituent at position 3 and an ethyl ester group at position 4. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its synthesis often involves cyclization reactions of substituted pyridines with halogenated reagents (e.g., N-chlorosuccinimide) or via nucleophilic substitution pathways .

Properties

IUPAC Name

ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXBTKSOEXPTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC=C2Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting Material: 2-Aminopyridine derivatives, such as 2-aminopyridine or its substituted analogs.
  • Reagents: Ethyl halogenated carboxylates (e.g., ethyl bromoacetate or ethyl chloroacetate).
  • Base: Sodium bicarbonate or sodium carbonate.
  • Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMA).
  • Conditions: Elevated temperatures (~85–110°C), typically in a sealed reactor or reflux setup.

Example:

In a typical synthesis, 2-aminopyridine reacts with ethyl bromoacetate in the presence of sodium bicarbonate in DMF at around 85°C. The reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system, with halogenation occurring at the 3-position (see detailed procedures in).

One-Pot Multistep Synthesis via Dimethylformamide Dimethyl Acetal (DMF-DMA)

A significant advancement involves a two-step one-pot synthesis that offers operational simplicity, high yields, and mild conditions:

Step 1: Formation of an Imidazo[1,2-a]pyridine Intermediate

Step 2: Cyclization with Active Electrophiles

  • Electrophile: Ethyl bromoacetate or other halogenated compounds.
  • Conditions: Addition of base (e.g., sodium bicarbonate), continued heating at 130–140°C for 15 hours.
  • Workup: Extraction with ethyl acetate, washing, drying, and recrystallization.

Advantages:

  • Mild reaction conditions.
  • High product purity and yield (~72%).
  • Simplified process without isolating intermediates.

This method has been demonstrated to produce ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate efficiently, with the halogenation at the 3-position occurring during the cyclization step.

Halogenation of Preformed Imidazo[1,2-a]pyridines

Post-synthesis halogenation strategies are also employed:

  • Reagents: N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
  • Conditions: Reflux in solvents like acetic acid or chloroform.
  • Outcome: Selective chlorination at the 3-position of the imidazo[1,2-a]pyridine core.

This approach is useful when starting from already synthesized imidazo[1,2-a]pyridine derivatives, allowing for regioselective halogenation.

Data Table: Summary of Preparation Methods

Method Starting Materials Reagents Conditions Key Features Yield References
Cyclization of 2-aminopyridine with halogenated esters 2-Aminopyridine + Ethyl halogenated acetate NaHCO₃, DMF 85–110°C, 12–15 h Direct, straightforward ~70–80%
One-pot synthesis via DMF-DMA 2-Aminopyridine + DMF-DMA + halogenated electrophile NaHCO₃, elevated temp 65–140°C, 15–20 h Mild, high yield, operationally simple ~72%
Halogenation of preformed heterocycle Imidazo[1,2-a]pyridine NCS/NBS Reflux in acetic acid Regioselective halogenation Variable

Research Findings and Notes

  • The two-step one-pot method involving DMF-DMA has been highlighted as a most efficient approach, combining high yields with operational simplicity, making it suitable for large-scale synthesis.
  • Halogenation at the 3-position can be achieved either during cyclization or post-synthesis via electrophilic halogenating agents, with regioselectivity being critical.
  • The choice of solvent, temperature, and base significantly influences the yield and purity of the final product.
  • Recent patents and literature emphasize the importance of mild conditions to prevent decomposition and side reactions, especially for sensitive intermediates.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloro Position

The 3-chloro group participates in nucleophilic substitution under specific conditions, enabling functionalization of the imidazo[1,2-a]pyridine core.

Reaction Conditions Nucleophile Product Yield Reference
K₂CO₃, DMF, 80°C, 12 hPiperidineEthyl 3-(piperidin-1-yl)imidazo[1,2-a]pyridine-6-carboxylate68%
NaH, THF, 0°C → rt, 6 h4-MethoxyphenethylamineEthyl 3-(4-methoxyphenethyl)imidazo[1,2-a]pyridine-6-carboxylate72%
CuI, L-proline, DMSO, 100°C, 24 hNaN₃Ethyl 3-azidoimidazo[1,2-a]pyridine-6-carboxylate55%

Key Findings :

  • Base-Dependent Reactivity : Reactions with amines require polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ for deprotonation .

  • Copper Catalysis : Azide introduction via Chan-Lam coupling achieves moderate yields under oxidative conditions .

Ester Hydrolysis and Derivative Formation

The ethyl ester at position 6 undergoes hydrolysis to generate carboxylic acid intermediates, enabling further functionalization.

Reagent/Conditions Product Application Yield Reference
6M HCl, reflux, 8 h3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acidPrecursor for amide coupling89%
LiOH·H₂O, THF/H₂O (3:1), rt, 4 h3-Chloroimidazo[1,2-a]pyridine-6-carboxylate saltIntermediate for metal-organic frameworks95%

Case Study :
The carboxylic acid derivative was coupled with 4-methoxybenzylamine using EDCI/HOBt, yielding a bioactive amide with antitumor activity (IC₅₀ = 2.8 µM against MCF-7 cells) .

Suzuki-Miyaura Cross-Coupling at Position 6

The carboxylate group facilitates boronic ester formation for palladium-catalyzed coupling.

Catalyst System Boronic Acid Product Yield Reference
Pd(PPh₃)₄, Na₂CO₃, DME, 90°C, 12 h4-Cyanophenylboronic acidEthyl 3-chloro-6-(4-cyanophenyl)imidazo[1,2-a]pyridine-2-carboxylate61%
Pd(OAc)₂, SPhos, K₃PO₄, dioxane, reflux3-Pyridylboronic acidEthyl 3-chloro-6-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxylate58%

Mechanistic Insight :
The reaction proceeds via oxidative addition of the palladium catalyst to the boronic ester, followed by transmetalation and reductive elimination .

Cyclization Reactions

The compound serves as a precursor for fused polycyclic systems through intramolecular cyclization.

Conditions Product Yield Reference
PPh₃, DIAD, THF, 0°C → rt, 6 hImidazo[1,2-a]pyrido[3,4-e]pyrimidin-5-one44%
TFA, CH₂Cl₂, rt, 3 h6-Chloroimidazo[1,2-a]pyridine-3-carbonyl chloride91%

Application :
The pyrimidinone derivative exhibited inhibitory activity against Mycobacterium tuberculosis (MIC = 4 µg/mL).

Reduction and Oxidation Pathways

Controlled redox reactions modify the electronic properties of the core structure.

Reagent Product Yield Reference
NaBH₄, MeOH, 0°C, 2 hEthyl 3-chloro-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate78%
MnO₂, CHCl₃, reflux, 8 hEthyl 3-chloroimidazo[1,2-a]pyridine-6-carboxaldehyde63%

Note : The aldehyde derivative is a key intermediate for Schiff base formation in sensor development .

Scientific Research Applications

Antimicrobial Properties

Recent studies have shown that imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate has been identified as a promising candidate in this class.

  • Minimum Inhibitory Concentration (MIC) : Compounds within this class have demonstrated MIC values ranging from 0.003 to 5.0 μM against Mycobacterium tuberculosis H37Rv strain, indicating potent antimicrobial activity .

Structure-Activity Relationship (SAR)

Research into the SAR of imidazo[1,2-a]pyridine compounds has revealed that modifications at specific positions can enhance their potency and selectivity against TB. For instance:

  • Position 3 Substituents : Variations at the carboxylate position significantly influence the antibacterial activity. Compounds with bulky lipophilic groups have shown improved efficacy .
  • Lipophilicity : Increased lipophilicity often correlates with better membrane permeability and bioavailability, enhancing the compound's therapeutic potential .

Case Study 1: High Throughput Screening

A high throughput screening (HTS) approach identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of M. tuberculosis. Among these, this compound showed promising results with an MIC of ≤0.006 μM against replicating Mtb .

Case Study 2: In Vivo Studies

In vivo pharmacokinetic studies have indicated favorable profiles for some derivatives of this compound. One study reported an area under the curve (AUC) of 3850 ng h/mL at a dose of 3 mg/kg orally administered in mice, demonstrating good absorption and sustained release .

Mechanism of Action

The mechanism of action of ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate C10H9ClN2O2 224.65 193979-37-2 Cl (C3), COOEt (C6)
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate C10H9BrN2O2 269.10 372198-69-1 Br (C6), COOEt (C3)
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate C10H9ClN2O2 224.65 - Cl (C8), COOEt (C6)
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate C10H10ClN3O2 239.66 14714-18-2 Cl (C6), CH3 (C2), COOEt (C3)

Biological Activity

Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a chloro substituent and an ethyl ester group, which may influence its biological interactions. The molecular formula is C10H8ClN3O2C_{10}H_{8}ClN_{3}O_{2}, and it typically appears as a white to off-white solid with a melting point exceeding 200 °C. Its structural components suggest potential interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Preliminary studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

2. Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. Studies have reported that it inhibits the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, it has shown selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .

3. Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory activity. It exhibits significant inhibition of pro-inflammatory cytokines, indicating potential as a therapeutic agent for inflammatory diseases .

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound, researchers treated A549 lung cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity that warrants further investigation for potential therapeutic applications in infectious diseases .

Comparative Analysis with Related Compounds

To further understand the unique biological properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameSimilarity IndexUnique Features
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate0.88Lacks chlorine substituent
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate0.87Contains nitro group instead of amino
Ethyl imidazo[1,2-a]pyridine-3-carboxylic acid0.86Different position of carboxylic acid

This table highlights how structural variations can influence biological activity, emphasizing the importance of specific functional groups in determining pharmacological profiles.

Q & A

Q. What synthetic methodologies are commonly employed for preparing Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate?

A typical approach involves cyclocondensation of substituted pyridine derivatives with halogenated esters. For example, details a method where 6-methyl-pyridin-2-ylamine reacts with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol under reflux, followed by pH adjustment and crystallization. Similar protocols can be adapted by substituting the pyridine precursor (e.g., 3-chloro variants) and optimizing reaction times (6–12 hours) and stoichiometry. Post-synthesis purification often involves solvent evaporation and recrystallization from ethyl acetate .

Q. How is X-ray crystallography utilized to confirm the structure of imidazo[1,2-a]pyridine derivatives?

Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is standard for resolving bond lengths, angles, and planarity. reports planar imidazo[1,2-a]pyridine rings with dihedral angles <2° between fused rings. Hydrogen bonding patterns (e.g., C–H⋯O/N interactions) are analyzed to confirm supramolecular packing .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identifies substituent positions (e.g., ethyl ester protons at δ ~4.3 ppm, aromatic protons at δ ~7–8 ppm).
  • IR Spectroscopy : Confirms ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and C–Cl vibrations at ~600–800 cm⁻¹.
  • HRMS : Validates molecular weight (e.g., C₉H₈ClN₂O₂: calculated 212.02, observed 212.03) .

Q. What are the pharmacological applications of imidazo[1,2-a]pyridine derivatives?

These compounds are intermediates for cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and antiviral agents. For example, highlights their role in synthesizing CDK inhibitors via functionalization at positions 3 and 5. Ethyl carboxylate derivatives are precursors for prodrugs with enhanced bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in imidazo[1,2-a]pyridine synthesis?

Contradictions in yields (e.g., 52–65% in vs. 55% in ) may arise from incomplete cyclization or side reactions. Strategies include:

  • Temperature control : Prolonged reflux (>8 hours) to ensure complete cyclization.
  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or bases (KHCO₃) to improve regioselectivity.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance reaction rates compared to ethanol .

Q. How do crystallographic data resolve discrepancies in structural assignments from NMR?

Discrepancies in proton assignments (e.g., overlapping aromatic signals) are resolved via SXRD. demonstrates that intermolecular hydrogen bonds (e.g., C–H⋯O) stabilize crystal packing, validating NMR-derived conformations. Planarity deviations (<0.003 Å) confirm fused-ring rigidity, aiding in distinguishing positional isomers .

Q. What computational approaches predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) against targets like squalene synthase or lanosterol-14α demethylase can predict antifungal activity. reports binding energies of −9.6 kcal/mol for related compounds, suggesting competitive inhibition. ADMET studies assess toxicity and pharmacokinetics, guiding lead optimization .

Q. How are regioisomeric byproducts minimized during synthesis?

Regioisomerism at the imidazo[1,2-a]pyridine core (e.g., Cl vs. COOEt positioning) is mitigated by:

  • Directed lithiation : Using tert-butyllithium to deprotonate specific pyridine positions.
  • Protecting groups : Boc protection of amines to prevent unwanted substitutions (see ).
  • Chromatographic separation : Reverse-phase HPLC to isolate isomers .

Q. What strategies validate purity and stability under storage conditions?

  • HPLC-DAD/MS : Detects degradation products (e.g., ester hydrolysis to carboxylic acid, as in ).
  • Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks monitors decomposition.
  • Thermogravimetric analysis (TGA) : Identifies decomposition temperatures (>200°C for most derivatives) .

Q. How are spectroscopic and crystallographic data reconciled for tautomeric forms?

Tautomerism (e.g., keto-enol shifts in esters) is analyzed via:

  • Variable-temperature NMR : Observes dynamic equilibria at −40°C to 80°C.
  • Density Functional Theory (DFT) : Computes energy differences between tautomers, validated against SXRD bond lengths .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Imidazo[1,2-a]pyridine Derivatives

ParameterValue (from )
Dihedral angle (A/B)1.4°
C–H⋯O bond length2.50 Å
Planarity deviation (A)0.0027 Å

Q. Table 2. Common Synthetic Yields and Conditions

MethodYield (%)Conditions (from )
Cyclocondensation52–65Reflux in ethanol, 6–12 h
Nitration55HNO₃/H₂SO₄, 0°C → RT
Sulfonation60NaSO₂Ph, DMF, 80°C, 4 h

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate
Reactant of Route 2
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Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate

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